molecular formula H2NNaO3S B088500 Sodium sulfamate CAS No. 13845-18-6

Sodium sulfamate

Cat. No. B088500
CAS RN: 13845-18-6
M. Wt: 119.08 g/mol
InChI Key: QDWYPRSFEZRKDK-UHFFFAOYSA-M
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Description

Synthesis Analysis

Sodium sulfamate can be synthesized using various methods. The synthesis of sulfur compounds through sodium sulfinates has been explored, with sodium sulfinates acting as stable, low-cost reagents in organic synthesis (Huang et al., 2019). Other methods include the use of sodium sulfonates (Yan, 2002) and electrochemical oxidative amination of sodium sulfinates (Jiang et al., 2016).

Molecular Structure Analysis

The molecular structure of sodium sulfamate is characterized by distinct features. For instance, the crystal and molecular structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt provides insights into the sodium ion coordination and the sugar ring conformation (Yates et al., 1995). The anhydrous form of sodium sulphamate shows orthorhombic space group and distinct sodium atom coordination (Manickkavachagam & Rajaram, 1984).

Chemical Reactions and Properties

Sodium sulfamate is involved in a variety of chemical reactions. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines highlights its chemoselectivity and yield efficiency (Tang et al., 2013). Additionally, its role in the synthesis of various organosulfur compounds demonstrates its versatility as a building block (Reddy & Kumari, 2021).

Physical Properties Analysis

The physical properties of sodium sulfamate, such as its crystal structure and bonding, are crucial for its application. The structure of anhydrous sodium sulphamate, for example, shows three sodium atoms in the asymmetric unit cell forming distorted octahedra, impacting its physical characteristics (Manickkavachagam & Rajaram, 1984).

Chemical Properties Analysis

Chemical properties of sodium sulfamate are influenced by its molecular structure and reaction pathways. The copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids with sodium sulfinates shows its reactivity and potential for synthesizing biologically active compounds (Jiang et al., 2014).

Scientific Research Applications

  • Synthesis of Organosulfur Compounds

    • Application : Sodium sulfamate is used in the synthesis of organosulfur compounds. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
    • Method : Sodium sulfamate demonstrates flexible reactivity, such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions .
    • Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
  • Dissolution of Cellulose

    • Application : Sodium sulfamate is used as a hydrogen bond-donating and hydrogen bond-accepting additive in the dissolution of cellulose in NaOH aqueous solution .
    • Method : Sodium sulfamate is added to a precooled NaOH system, which enables the dissolution of more cellulose with a higher degree of polymerization .
    • Results : The dissolution of cellulose in dissolving pulps using a 7% NaOH/0.1% sodium sulfamate aqueous solution improved upon the addition of sodium sulfamate .
  • Synthesis of Sodium Sulfinates

    • Application : Sodium sulfamate is used in the synthesis of sodium sulfinates, which are powerful building blocks for the synthesis of organosulfur compounds .
    • Method : Sodium sulfamate demonstrates flexible reactivity, such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions .
    • Results : Substantial progress has been made over the last decade in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents .
  • Precursor to Sweet-Tasting Compounds

    • Application : Sodium sulfamate is mainly a precursor to sweet-tasting compounds .
    • Method : Reaction with cyclohexylamine followed by addition of NaOH gives C6H11NHSO3Na, sodium cyclamate .
    • Results : Related compounds are also sweeteners, such as acesulfame potassium .
  • Compost Accelerator

    • Application : Sodium sulfamate is used as a compost accelerator .
    • Method : It is added to compost piles to speed up the decomposition process .
    • Results : Faster decomposition of organic matter in compost piles .
  • Flame Retardant

    • Application : Sodium sulfamate is used as a flame retardant .
    • Method : It is applied to materials to reduce their flammability .
    • Results : Improved fire resistance of materials .

Safety And Hazards

Sodium sulfamate may be harmful in contact with skin . It is also known to cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

sodium;sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWYPRSFEZRKDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8065664
Record name Sodium sulfamate
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Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS]
Record name Sulfamic acid, sodium salt (1:1)
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Record name Sodium sulfamate
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Product Name

Sodium sulfamate

CAS RN

13845-18-6, 26288-34-6
Record name Sulfamic acid, sodium salt (1:1)
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Record name Sulphamic acid, sodium salt
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Record name Sulfamic acid, sodium salt (1:1)
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Record name Sodium sulfamate
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Record name Sodium sulphamidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
412
Citations
SH Laning, PA Meulen - Journal of the American Chemical …, 1948 - ACS Publications
… systems ammonium sulfamate-sodium sulfamate and sodium … Sodium sulfamate was prepared by themethod described by … The Binary System Ammonium SulfamateSodium Sulfamate.…
Number of citations: 2 pubs.acs.org
M Karayianni, S Pispas, GD Chryssikos… - …, 2011 - ACS Publications
The complexation between hen egg white lysozyme (HEWL) and a novel pH-sensitive and intrinsically hydrophobic polyelectrolyte poly(sodium(sulfamate-carboxylate)isoprene) (SCPI)…
Number of citations: 40 pubs.acs.org
J Liu, F Liu, Y Lai, Z Zhang, J Li, Y Liu - Journal of electroanalytical …, 2011 - Elsevier
… sodium sulfamate as a complexing agent. Cyclic voltammograms indicate that sodium sulfamate … EDS analysis reveals that with the increase of sodium sulfamate concentration in the …
Number of citations: 40 www.sciencedirect.com
G Gao, Y Yan, S Pispas, P Yao - Macromolecular bioscience, 2010 - Wiley Online Library
The complexation of lysozyme and sodium (sulfamate carboxylate) isoprene/ethylene oxide (SCIEO) at pH = 7.4 and the release of lysozyme from the complexes in the presence of …
Number of citations: 30 onlinelibrary.wiley.com
LF Audrieth, M Sveda - The Journal of Organic Chemistry, 1944 - ACS Publications
… Then the particular sodium sulfamate could be obtained by fractional crystallization from aqueous solution. This would eliminate the addition of sodium hydroxide and much of the …
Number of citations: 170 pubs.acs.org
S Pispas - Journal of Polymer Science Part A: Polymer …, 2007 - Wiley Online Library
… In this way, sodium sulfamate and carboxylate groups are introduced in the same isoprene … Therefore, the SCI blocks can be regarded as random copolymers of the sodium sulfamate/…
Number of citations: 31 onlinelibrary.wiley.com
M Karayianni, G Mountrichas… - The Journal of Physical …, 2010 - ACS Publications
The solution properties of a novel pH sensitive and intrinsically hydrophobic polyelectrolyte poly(sodium(sulfamate-carboxylate)isoprene) (SCPI) were investigated by means of dynamic…
Number of citations: 15 pubs.acs.org
KT Fielman, NM Targett - Marine Ecology Progress Series, 1995 - JSTOR
… Using fast-atom bombardment mass spectrometry we found a novel sodium sulfamate salt (C4HBr3N03SNa) of 2,3,4-tribromopyrrole (TBP) that predominated over 2,3,4-TBP (11 % vs …
Number of citations: 40 www.jstor.org
Y Shi, R Kong, F Yang, S Ren, J Xie - Cellulose, 2018 - Springer
… using a 7% NaOH/0.1% sodium sulfamate aqueous solution improved upon the addition of sodium sulfamate, and when the addition of sodium sulfamate was optimal, the amount of …
Number of citations: 5 link.springer.com
C Mantzaridis, S Pispas - Journal of Polymer Science Part A …, 2011 - Wiley Online Library
We report on the synthesis of poly[(sodium sulfamate/carboxylate) isoprene‐b‐2‐vinyl pyridine] block polyampholytes (SCPI‐P2VP), utilizing anionic polymerization and post …
Number of citations: 8 onlinelibrary.wiley.com

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